N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18N4O6S2 and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications
Voltammetric Study and Pharmaceutical Determination
A voltammetric study of Nimesulide, closely related to the chemical compound , demonstrated its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode. This study developed a method for the determination of Nimesulide in pharmaceutical dosage forms, showcasing the applicability of electroanalytical techniques in drug analysis (Álvarez-Lueje et al., 1997).
Structural Characterization
The structure of FJ6, an analogue of Nimesulide and a selective inhibitor of cyclooxygenase-2, was characterized to understand its inactivity towards cyclooxygenase-2, indicating the importance of structural analysis in determining biological activity (Michaux et al., 2001).
Synthesis and Anti-inflammatory Agents
Research on the synthesis of new derivatives involving the methanesulfonamide group highlighted their significant anti-inflammatory activity, suggesting the potential therapeutic applications of such compounds (Abdellatif et al., 2014).
In Vitro Inhibition Studies
Studies on metal complexes of pyrazole-based sulfonamide demonstrated their inhibitory activity on human erythrocyte carbonic anhydrase isozymes, further emphasizing the potential for these compounds in developing new inhibitors for therapeutic applications (Büyükkıdan et al., 2017).
Analytical and Structural Insights
The interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including N-{− 3-[1-methanesulfonyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-3-yl] phenyl} methane sulfonamide, provided insights into the effect of temperature and concentration on such interactions, contributing to the understanding of the compound's behavior in different conditions (Raphael et al., 2015).
properties
IUPAC Name |
N-[3-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S2/c1-28(24,25)19-14-7-3-5-12(9-14)16-11-17(20(18-16)29(2,26)27)13-6-4-8-15(10-13)21(22)23/h3-10,17,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFUNSPWDBXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.